叔丁基 3-氨基丙基(乙基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

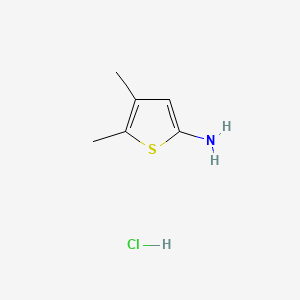

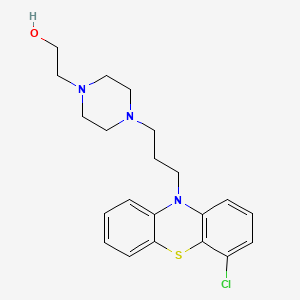

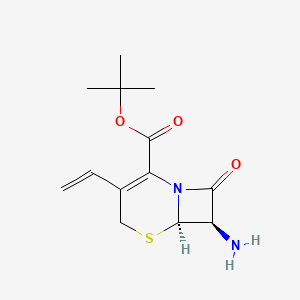

Tert-butyl 3-aminopropyl(ethyl)carbamate is a chemical compound with the molecular formula C10H22N2O2 . It has a molecular weight of 202.29 . The compound is a yellow oil and is used as a reactant in the preparation of pyrimidin-2-one derivatives as CSBP/RK/p38 kinase inhibitors .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-aminopropyl(ethyl)carbamate is1S/C10H22N2O2/c1-5-12 (8-6-7-11)9 (13)14-10 (2,3)4/h5-8,11H2,1-4H3 . This code provides a specific textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis

Tert-butyl 3-aminopropyl(ethyl)carbamate has a boiling point of 273℃ . It has a density of 0.972 and a flash point of 119℃ . It is soluble in Dichloromethane and Methanol . The pKa is predicted to be 10.06±0.10 .科学研究应用

生化试剂

叔丁基 3-氨基丙基(乙基)氨基甲酸酯可用作生化试剂 . 这意味着它可用于各种生化测定和实验,有助于我们了解生物过程和系统。

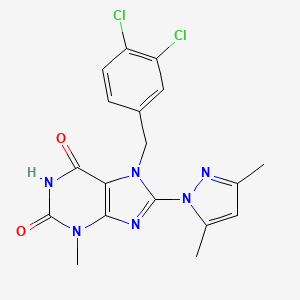

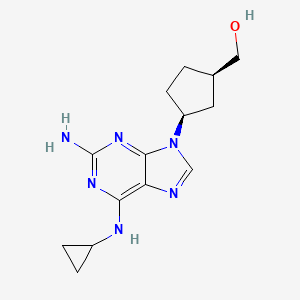

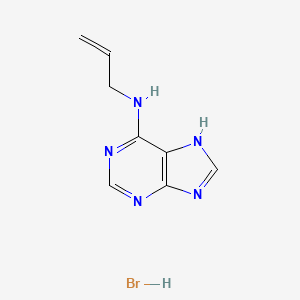

嘧啶-2-酮衍生物的制备

该化合物是用于制备嘧啶-2-酮衍生物的反应物 . 这些衍生物因其作为 CSBP/RK/p38 激酶抑制剂的潜力而受到研究,这可能对癌症和炎症性疾病等疾病的治疗产生影响。

乙酰胆碱酯酶抑制剂

体外研究表明,与叔丁基 3-氨基丙基(乙基)氨基甲酸酯类似的化合物可以同时作为 β-分泌酶和乙酰胆碱酯酶抑制剂 . 这可能有助于阻止淀粉样蛋白β肽 (Aβ) 的聚集以及 Aβ 1-42 纤维的形成,这些与阿尔茨海默病相关。

制药

叔丁基 3-氨基丙基(乙基)氨基甲酸酯在制药领域有应用. 其独特的结构和特性使其成为药物发现和开发研究中宝贵的工具。

材料科学

该化合物在材料科学领域也有一些应用. 它可用于合成新材料或研究材料特性。

有机化学

在有机化学领域,叔丁基 3-氨基丙基(乙基)氨基甲酸酯可用作合成更复杂有机化合物的构建块. 其独特的结构和反应性使其成为有机合成中宝贵的工具。

安全和危害

Tert-butyl 3-aminopropyl(ethyl)carbamate is classified as a dangerous substance. The hazard statements associated with it are H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340+P312 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

作用机制

Target of Action

Tert-butyl 3-aminopropyl(ethyl)carbamate is primarily used as a reactant in the preparation of pyrimidin-2-one derivatives . These derivatives are known to inhibit CSBP/RK/p38 kinases . The p38 kinases are a class of mitogen-activated protein kinases (MAPK) that are responsive to stress stimuli and are involved in cellular processes such as inflammation and cell differentiation .

Mode of Action

Given its use in the synthesis of pyrimidin-2-one derivatives, it can be inferred that it may interact with its targets (such as csbp/rk/p38 kinases) through the formation of these derivatives .

Biochemical Pathways

The biochemical pathways affected by Tert-butyl 3-aminopropyl(ethyl)carbamate are likely related to its role in the synthesis of pyrimidin-2-one derivatives and their subsequent inhibition of CSBP/RK/p38 kinases . The p38 MAPK pathway plays a crucial role in cellular responses to stress and inflammation .

Pharmacokinetics

Its solubility in dichloromethane and methanol suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of Tert-butyl 3-aminopropyl(ethyl)carbamate’s action would be primarily observed in its role as a reactant in the synthesis of pyrimidin-2-one derivatives . These derivatives, as inhibitors of CSBP/RK/p38 kinases, could potentially influence cellular processes such as inflammation and cell differentiation .

Action Environment

The action, efficacy, and stability of Tert-butyl 3-aminopropyl(ethyl)carbamate can be influenced by various environmental factors. For instance, its physical state can change from solid to liquid depending on the temperature . Furthermore, its safety profile indicates that it should be stored under nitrogen, protected from light, and at a temperature of 4°C , suggesting that these conditions are optimal for maintaining its stability and efficacy.

属性

IUPAC Name |

tert-butyl N-(3-aminopropyl)-N-ethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-5-12(8-6-7-11)9(13)14-10(2,3)4/h5-8,11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXALSUCHITFRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCN)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652762 |

Source

|

| Record name | tert-Butyl (3-aminopropyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

273409-54-4 |

Source

|

| Record name | tert-Butyl (3-aminopropyl)ethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 3-aminopropyl(ethyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidine](/img/no-structure.png)

![3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566202.png)

![6-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B566203.png)